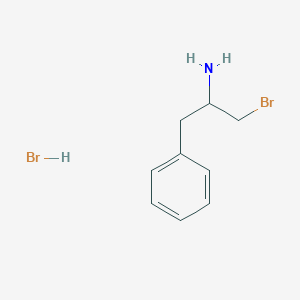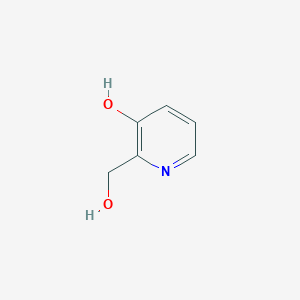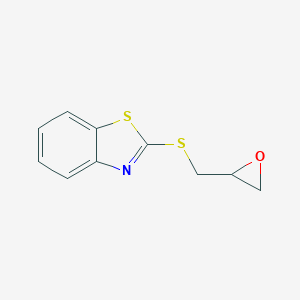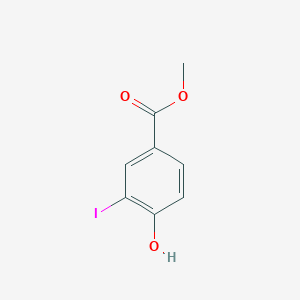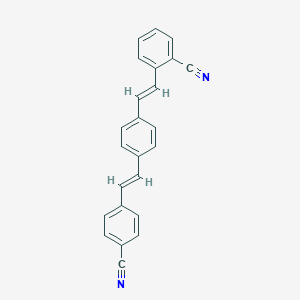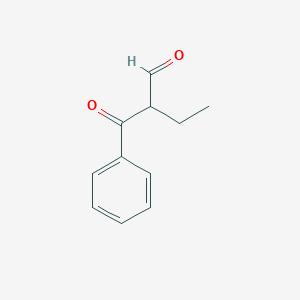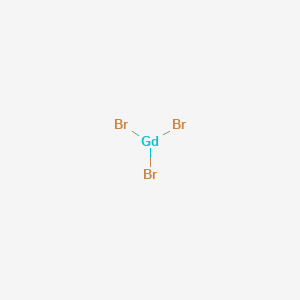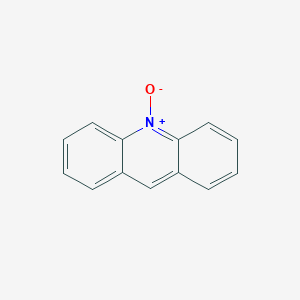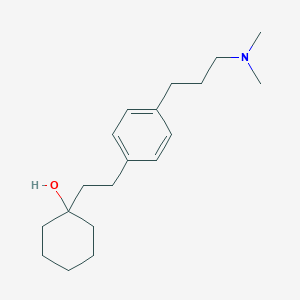
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)-, also known as CDPP, is a chemical compound that is used in scientific research. This compound has gained attention due to its potential use in the development of new drugs and therapies.
Wirkmechanismus
The exact mechanism of action of Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- is not fully understood. However, it is believed to act through the modulation of various signaling pathways in cells. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has also been found to modulate the levels of various cytokines and growth factors in cells. Additionally, Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- is also highly soluble in water, which makes it easy to administer to cells or animals. However, Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has some limitations for use in lab experiments. It can be toxic at high concentrations and may have off-target effects on cells.
Zukünftige Richtungen
There are several future directions for research on Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)-. One area of interest is the development of Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)--based therapies for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the exact mechanism of action of Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)-. Additionally, future studies could investigate the potential side effects of Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- and ways to mitigate these effects.
In conclusion, Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- is a promising compound for use in scientific research. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and depression. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has various biochemical and physiological effects and can modulate various signaling pathways in cells. While Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has some limitations for use in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- can be synthesized through a multi-step process involving the reaction of cyclohexanone with p-(3-dimethylaminopropyl)phenethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of steps including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been shown to have antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
14992-02-0 |
|---|---|
Produktname |
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- |
Molekularformel |
C19H31NO |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
1-[2-[4-[3-(dimethylamino)propyl]phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H31NO/c1-20(2)16-6-7-17-8-10-18(11-9-17)12-15-19(21)13-4-3-5-14-19/h8-11,21H,3-7,12-16H2,1-2H3 |
InChI-Schlüssel |
PSNGXNGDQDSFIT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
Kanonische SMILES |
CN(C)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
Andere CAS-Nummern |
14992-02-0 |
Synonyme |
1-[p-[3-(Dimethylamino)propyl]phenethyl]-1-cyclohexanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



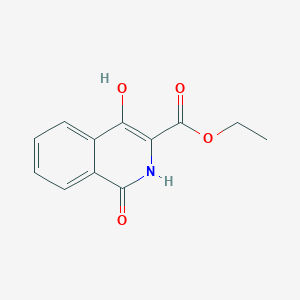
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

